N-Desmethyl Clarithromycin

Drug Metabolism Enzyme Kinetics CYP3A4

N-Desmethyl Clarithromycin (CAS 101666-68-6) is the major N-demethylated metabolite of the macrolide antibiotic clarithromycin, formed predominantly via hepatic CYP3A4-mediated oxidative metabolism. It is officially designated as Clarithromycin EP Impurity D and USP Clarithromycin Impurity D, serving as a critical reference standard for pharmaceutical quality control and analytical method validation.

Molecular Formula C37H67NO13
Molecular Weight 733.9 g/mol
CAS No. 101666-68-6
Cat. No. B194052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Clarithromycin
CAS101666-68-6
SynonymsN-Demethyl-6-O-methylerythromycin;  3"-N-Demethylclarithromycin;  N-(Desmethyl)clarithromycin;  N-Demethylclarithromycin;  USP Clarithromycin Impurity D
Molecular FormulaC37H67NO13
Molecular Weight733.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
InChIKeyCIJTVUQEURKBDL-RWJQBGPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

N-Desmethyl Clarithromycin (CAS 101666-68-6): Primary CYP3A4-Dependent Metabolite and Pharmacopoeial Impurity Reference Standard


N-Desmethyl Clarithromycin (CAS 101666-68-6) is the major N-demethylated metabolite of the macrolide antibiotic clarithromycin, formed predominantly via hepatic CYP3A4-mediated oxidative metabolism [1]. It is officially designated as Clarithromycin EP Impurity D and USP Clarithromycin Impurity D, serving as a critical reference standard for pharmaceutical quality control and analytical method validation . Unlike its parent compound, N-desmethyl clarithromycin lacks intrinsic antimicrobial activity but retains significant biochemical interactions, including the capacity to form a metabolite-intermediate (MI) complex with cytochrome P450 enzymes [2].

Why Clarithromycin Metabolites Cannot Be Used Interchangeably: Divergent Pharmacological and Toxicological Profiles Among N-Desmethyl, 14-Hydroxy, and Decladinosyl Forms


The three principal clarithromycin metabolites exhibit fundamentally different pharmacological and toxicological profiles, precluding generic substitution in research, analytical, and environmental monitoring applications. N-Desmethyl clarithromycin is pharmacologically inactive against bacteria, contrasting sharply with 14-(R)-hydroxy clarithromycin which retains potent antimicrobial activity and contributes synergistically to the parent drug's clinical efficacy [1]. Furthermore, N-desmethyl clarithromycin shares with the parent drug the unique ability to form a stable MI complex with CYP3A in vivo, a property entirely absent in decladinosyl clarithromycin [2]. These differences have direct consequences for experimental design, impurity profiling, drug-drug interaction studies, and environmental risk assessment, making compound-specific procurement essential [3].

N-Desmethyl Clarithromycin Comparative Evidence: Quantified Differentiation Across Enzyme Kinetics, CYP Modulation, Protein Synthesis, Antimicrobial Activity, and Toxicity


CYP3A4-Mediated N-Demethylation vs. 14-(R)-Hydroxylation Kinetics in Human Liver Microsomes

In human liver microsomes, the two major oxidative pathways of clarithromycin exhibit distinct Michaelis-Menten kinetics. N-Demethylation to form N-desmethyl clarithromycin displayed a higher Km (59.1 ± 24.0 μM) and slightly lower Vmax (189 ± 52.0 pmol/min/mg protein) compared to 14-(R)-hydroxylation (Km = 48.7 ± 17.7 μM; Vmax = 206 ± 76 pmol/min/mg protein) [1]. The catalytic efficiency (Vmax/Km) was 3.3 ± 0.53 μl/min/mg for N-demethylation versus 4.2 ± 0.21 μl/min/mg for 14-hydroxylation, indicating that N-demethylation is intrinsically less efficient [1]. Both pathways were exclusively catalyzed by CYP3A4 and were inhibited ≥99% by ketoconazole (≤2.0 μM), whereas inhibitors of other CYP isoforms showed ≤10% inhibition [2].

Drug Metabolism Enzyme Kinetics CYP3A4

Rank-Order Inhibition of Bacterial Protein Synthesis: N-Demethyl CAM (M-1) vs. Parent Clarithromycin and 14-Hydroxy CAM (M-5)

In a direct comparative study using Escherichia coli cell-free polypeptide synthesis systems, the degree of inhibition followed the rank order CAM = M-5 > M-1 for both polyadenylate-directed and MS2 phage RNA-directed polypeptide synthesis [1]. For MS2 phage RNA-directed coat protein synthesis, the order was M-5 ≥ CAM > M-1 [1]. Competitive [14C]CAM binding to E. coli ribosomes showed the displacement potency order CAM ≥ M-5 > M-1 [2]. Critically, in primary cultured rat hepatocytes, the rank order for inhibition of [3H]methionine and [3H]thymidine incorporation shifted to CAM ≥ M-1 > M-5, indicating that N-demethyl CAM (M-1) exhibits greater cellular toxicity than the 14-hydroxy metabolite in mammalian cells [3].

Antimicrobial Protein Synthesis Ribosome Binding

Differential Cytochrome P450 Induction and MI Complex Formation: N-Demethyl Clarithromycin vs. Decladinosyl Clarithromycin

In rats, pretreatment with clarithromycin and N-demethyl clarithromycin both resulted in 48–75% decreases in CYP2C11 protein and 100–600% increases in CYP3A1 protein [1]. Both compounds also induced testosterone 2β- and 6β-hydroxylase activities when measured in the presence of ferricyanide, indicating formation of an MI complex with CYP450 [1]. In contrast, decladinosyl clarithromycin—despite producing similar CYP2C11/3A1 quantitative changes—did not form an MI complex with cytochrome P450 in vivo [2]. In vitro experiments confirmed that metabolites modified at the tertiary amino group (like N-desmethyl clarithromycin) more efficiently produced the MI complex compared to the parent compound, whereas decladinosyl and hydroxylated metabolites had similar or lower capacities [3].

CYP Induction Metabolite-Intermediate Complex Drug-Drug Interaction

Absence of Antimicrobial Activity: N-Desmethyl Clarithromycin vs. 14-Hydroxy Clarithromycin

N-Desmethyl clarithromycin has been specifically reported to lack antimicrobial activity, in contrast to 14-hydroxy(R)-clarithromycin which retains clinically significant antibacterial potency [1]. The 14-hydroxy metabolite is known to be generally as active as clarithromycin against many species, and is twice as active against Haemophilus influenzae as the parent compound [2]. In environmental risk assessment studies, clarithromycin and 14-hydroxy(R)-clarithromycin showed comparable toxic effects on aquatic photoautotrophs, while N-desmethyl clarithromycin was less toxic—consistent with its pharmacological inactivity [3]. The most sensitive species (cyanobacterium Anabaena flos-aquae) was used to derive ErC10-based quality standards solely for clarithromycin and 14-hydroxy clarithromycin; N-desmethyl clarithromycin was excluded from the risk assessment due to its lack of antimicrobial activity [4].

Antimicrobial Activity Metabolite Profiling Pharmacodynamics

Aquatic Ecotoxicity Profile: Reduced Toxicity of N-Desmethyl Clarithromycin Relative to Parent and 14-Hydroxy Metabolite

In a comprehensive ecotoxicological study compliant with the EU Technical Guidance for Deriving Environmental Quality Standards (TGD-EQS), N-desmethyl clarithromycin was tested alongside clarithromycin and 14-hydroxy(R)-clarithromycin across five aquatic species [1]. Clarithromycin and 14-hydroxy(R)-clarithromycin showed strong toxicity to aquatic photoautotrophs (cyanobacteria and green algae), with Anabaena flos-aquae being the most sensitive species [2]. In contrast, N-desmethyl clarithromycin was less toxic than the parent compound across all tested organisms, consistent with its lack of antimicrobial activity [3]. The environmental risk assessment consequently used ErC10 values only from clarithromycin and 14-hydroxy clarithromycin to derive a freshwater quality standard of 0.130 μg L⁻¹; N-desmethyl clarithromycin was not included as a risk-driving substance [4].

Environmental Toxicology Ecotoxicology Risk Assessment

Apoptosis Induction in Human Cervical Cancer HeLa Cells via Mitochondrial and Caspase Pathways

N-Demethyl clarithromycin inhibited HeLa cell growth in a dose- and time-dependent manner, with significant apoptosis induction observed at 60 μmol/L [1]. At this concentration, mitochondrial transmembrane potential (ΔΨm) was markedly decreased in a time-dependent manner, with the major decrease occurring at 36 hours [2]. Pan-caspase inhibitor (z-VAD-fmk, 20 μmol/L), caspase-3 inhibitor (z-DEVD-fmk, 20 μmol/L), and caspase-9 inhibitor (z-LEHD-fmk, 20 μmol/L) each partially enhanced cell viability against N-demethyl clarithromycin-induced death, whereas caspase-8 inhibitor (z-IETD-fmk, 20 μmol/L) had almost no effect [3]. This demonstrates a mitochondrial (intrinsic) apoptosis pathway involving caspase-9 and caspase-3 activation. The compound also upregulated Bax/Bcl-2 ratio and p53 protein expression while downregulating anti-apoptotic SIRT1 [4]. This anticancer activity was previously unreported for clarithromycin metabolites.

Cancer Research Apoptosis Mitochondrial Pathway

N-Desmethyl Clarithromycin Applications: Validated Research and Industrial Use Cases Based on Quantitative Differentiation Evidence


Pharmaceutical Quality Control: USP/EP Clarithromycin Impurity D Reference Standard

N-Desmethyl Clarithromycin (Clarithromycin EP Impurity D / USP Clarithromycin Impurity D) is an essential reference standard for HPLC method development, method validation, and quality control release testing of clarithromycin active pharmaceutical ingredient and finished dosage forms. Its use is mandated by USP and EP compendia for impurity profiling. The Chinese Pharmacopoeia specifies limits for degradation impurities in clarithromycin tablets, with Impurity D (N-desmethyl clarithromycin) limited to ≤0.5% [1]. USP supplies this compound as a characterized reference standard (Catalog No. 1134619) with full certificate documentation . The quantitative kinetic differentiation from the 14-hydroxy impurity (see Section 3, Evidence Item 1) ensures that accurate identification and quantification of this specific impurity requires the authentic N-desmethyl reference compound rather than any surrogate clarithromycin metabolite.

In Vitro Drug Metabolism and CYP3A4 Drug-Drug Interaction Studies

Studies of clarithromycin metabolism and its mechanism-based CYP3A4 inhibition require purified N-desmethyl clarithromycin as both an analytical standard and a test article. The enzyme kinetic parameters quantified by Rodrigues et al. (Km = 59.1 μM, Vmax = 189 pmol/min/mg) provide the benchmark for validating in vitro metabolism assays [1]. Furthermore, the unique capacity of N-desmethyl clarithromycin to form an MI complex with CYP3A—shared with the parent drug but absent in decladinosyl clarithromycin—makes this compound indispensable for studying the molecular mechanism of CYP3A inactivation . Physiologically-based pharmacokinetic (PBPK) models of clarithromycin incorporate both N-desmethyl and 14-hydroxy metabolite formation to predict nonlinear pharmacokinetics and drug interactions .

Environmental Fate and Aquatic Ecotoxicology Monitoring

Environmental monitoring programs tracking antibiotic residues in surface and wastewater must distinguish between antimicrobially active clarithromycin/14-hydroxy clarithromycin and the inactive N-desmethyl metabolite. The Baumann et al. study demonstrated that N-desmethyl clarithromycin is less toxic to aquatic organisms and was excluded from the freshwater quality standard (0.130 μg L⁻¹) derived for clarithromycin [1]. Analytical methods quantifying total clarithromycin-related residues without metabolite-specific resolution may overestimate environmental risk. Procurement of authentic N-desmethyl clarithromycin as an analytical standard enables accurate LC-MS/MS quantification of this specific metabolite in environmental samples, supporting regulatory compliance and risk assessment .

Cancer Biology: Macrolide-Derived Apoptosis Probe for Mitochondrial Pathway Research

N-Desmethyl clarithromycin has demonstrated the ability to induce apoptosis in human cervical cancer HeLa cells via the mitochondrial pathway, involving caspase-9 and caspase-3 activation, mitochondrial membrane potential loss, Bax/Bcl-2 ratio upregulation, p53 induction, and SIRT1 downregulation at 60 μmol/L [1]. This activity is distinct from the canonical antibacterial mechanism of macrolides and has not been reported for the 14-hydroxy metabolite, making N-desmethyl clarithromycin a specific chemical probe for studying the intersection of macrolide structure and mitochondrial apoptosis pathways. Cancer research laboratories investigating non-antibiotic macrolide mechanisms should specifically procure N-desmethyl clarithromycin, as the 14-hydroxy metabolite or parent compound cannot be assumed to exhibit the same apoptotic activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Clarithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.